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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylheptane

Cat. No.: B14554074

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,5-
tetramethylheptane (Ci11Hz4), a branched alkane. Due to the limited availability of public
experimental data for this specific isomer, this guide combines existing mass spectrometry and
infrared spectroscopy information with predicted nuclear magnetic resonance data to offer a
valuable resource for identification, characterization, and further research.

Mass Spectrometry (MS)

Mass spectrometry of 2,2,3,5-tetramethylheptane is characterized by extensive
fragmentation, typical for branched alkanes, with the molecular ion peak often being of low
abundance. The fragmentation pattern provides a fingerprint for its structural elucidation.

Data Presentation

The electron ionization mass spectrum of 2,2,3,5-tetramethylheptane is available from the
National Institute of Standards and Technology (NIST) database.[1][2] The primary ions
observed are summarized in the table below.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
41 65 [CsHs]*

43 90 [C3H7]*

56 70 [CaHs]*

57 100 [CaHo]* (tert-Butyl cation)
71 30 [CsH11]*

85 15 [CeH13]*

99 5 [C7H1s]*

156 <1 [C11H24]* (Molecular lon)

Experimental Protocols

The mass spectrum was obtained via electron ionization (El). A generalized protocol for

obtaining such a spectrum is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds like 2,2,3,5-tetramethylheptane.

lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion
(M*).

Fragmentation: The high internal energy of the molecular ion leads to fragmentation,
breaking covalent bonds and forming various smaller, positively charged fragment ions and
neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.
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Visualization of Fragmentation Pathway
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Caption: Proposed fragmentation pathway for 2,2,3,5-tetramethylheptane in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,2,3,5-tetramethylheptane is expected to show characteristic
absorption bands for C-H stretching and bending vibrations, consistent with its alkane
structure. A vapor phase IR spectrum is available from SpectraBase.[2]

Data Presentation

Wavenumber (cm~—?) Vibration Type Functional Group
2960-2850 C-H Stretch -CHs, -CH2-, -CH
1470-1450 C-H Bend -CH2z-, -CHs
1385-1365 C-H Bend -CHs (Umbrella)
~1365 C-H Bend gem-dimethyl split

Experimental Protocols

A typical experimental protocol for obtaining a vapor phase IR spectrum is as follows:

o Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell.
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e IR Analysis: The gas cell is placed in the sample compartment of an FTIR spectrometer. A
beam of infrared radiation is passed through the sample.

o Data Acquisition: The detector measures the amount of radiation that passes through the
sample at each wavenumber. The resulting interferogram is Fourier-transformed to produce
the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for 2,2,3,5-tetramethylheptane is not readily available, the
following data is based on established prediction models.

Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~0.85 t 3H -CH2CHs
~0.88 d 3H -CH(CH3)CH2-
~0.90 s 9H -C(CH3)3
~1.15 m 2H -CH2CHs
-CH(CH3s)CHz2- (one
~1.25 m 1H
H)
-CH(CH3s)CHaz- (one
~1.35 m 1H
H)
~1.60 m 1H -CH(CHs)CH2-
~1.75 m 1H -CH(CH3)C(CHs)s

Predicted **C NMR Data
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Chemical Shift (6, ppm) Carbon Type

~14 Primary (-CHs)

~20 Primary (-CHs)

~28 Primary (-C(CHs)3)

~30 Secondary (-CH2CHs)

~33 Quaternary (-C(CHs)3)

~38 Tertiary (-CH(CHs3)C(CHs)3)
~45 Secondary (-CH(CHs)CHz-)
~48 Tertiary (-CH(CH3)CHz2-)

Experimental Protocols

A standard protocol for obtaining *H and 3C NMR spectra of a liquid sample is as follows:

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCIs) to a
concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such
as tetramethylsilane (TMS), is added.

* NMR Analysis: The prepared sample is placed in an NMR tube and inserted into the NMR
spectrometer.

o Data Acquisition: For *H NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 13C NMR, proton decoupling is typically
used to simplify the spectrum.

o Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The
spectrum is then phased, baseline-corrected, and referenced to the TMS signal (O ppm).

Visualization of Chemical Environments
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Caption: Predicted chemical environments for 3C and 'H NMR of 2,2,3,5-tetramethylheptane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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